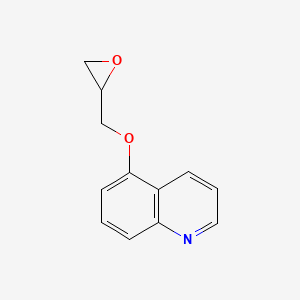

5-(Oxiran-2-ylmethoxy)quinoline

Overview

Description

5-(Oxiran-2-ylmethoxy)quinoline (CAS: 145679-40-9) is a quinoline derivative substituted at the 5-position with an oxirane (epoxide) group via a methoxy linker. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. The compound is a yellow solid with a density of 1.249 g/cm³ and a boiling point of 361.4°C . The epoxide group confers high reactivity, particularly in nucleophilic ring-opening reactions, making it valuable in synthetic chemistry and drug design. The (R)-enantiomer is often specified in studies due to stereoselective interactions in biological systems .

Scientific Research Applications

Medicinal Chemistry

Overview:

5-(Oxiran-2-ylmethoxy)quinoline serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Case Studies:

- Anticancer Activity: Research has demonstrated that quinoline derivatives exhibit potent anticancer properties. For example, compounds derived from quinoline have shown efficacy against human hepatocellular carcinoma and squamous cell carcinoma cell lines, with some derivatives achieving IC50 values as low as 0.25 μg/mL .

- Antitubercular Activity: A study focused on synthesizing new analogs based on quinoline derivatives revealed promising results against Mycobacterium tuberculosis, with specific compounds demonstrating significant inhibitory effects on bacterial growth .

Biological Studies

Mechanism of Action:

The interaction of this compound with biological molecules can elucidate its potential therapeutic mechanisms. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The quinoline core facilitates π-π stacking interactions with aromatic residues, enhancing binding affinity.

Biological Activities:

Research indicates that quinoline derivatives possess a wide range of biological activities, including:

Materials Science

Applications:

The unique structural properties of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its use in creating advanced materials can lead to innovations in various fields such as electronics and photonics.

Catalysis

Role as a Ligand:

In catalysis, this compound can act as a ligand to enhance the efficiency and selectivity of chemical transformations. Its ability to coordinate with metal centers can facilitate various catalytic reactions, making it an important component in synthetic chemistry.

Table 1: Biological Activities of Quinoline Derivatives

Table 2: Synthesis Methods for Quinoline Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Epoxidation | Using peracids to introduce oxirane ring | 62–85 |

| Chiral Resolution | Techniques such as chiral chromatography | Variable |

| Continuous Flow Synthesis | Optimized for large-scale production | High yield |

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 5-(Oxiran-2-ylmethoxy)quinoline, and how can purity be confirmed?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or epoxide ring-opening reactions. For example, quinoline derivatives with epoxide groups can be synthesized via condensation of glyoxylic acid with o-phenylenediamine analogs, followed by functionalization with oxiran-2-ylmethoxy groups . Optimal conditions include using anhydrous solvents (e.g., DMF or THF) at 60–80°C under nitrogen to prevent epoxide hydrolysis. Purity is confirmed via HPLC (≥95% purity threshold) and ¹H/¹³C NMR (characteristic peaks: δ 3.8–4.2 ppm for epoxide protons, δ 8.0–9.0 ppm for quinoline protons). XRD (using SHELX software ) ensures crystalline purity.

Q. Advanced: How can computational tools predict the biological activity of this compound, and what validation experiments are required?

Methodological Answer:

Tools like PASS (Prediction of Activity Spectra for Substances) and Swiss ADME analyze drug-likeness, bioavailability, and target interactions based on the compound’s structure. For instance, the epoxide group may predict alkylating activity, while the quinoline core suggests intercalation with DNA . Validation requires:

- In vitro assays (e.g., cytotoxicity testing on cancer cell lines).

- Docking studies (AutoDock Vina) to assess binding to targets like topoisomerases.

- Metabolic stability tests (e.g., microsomal assays) to evaluate pharmacokinetics .

Q. Basic: What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves (EN374 standard), lab coats, and safety goggles.

- Respiratory Protection: Use NIOSH-certified N95/P95 masks if dust or vapors are generated .

- Ventilation: Conduct reactions in fume hoods to limit inhalation exposure.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How does the oxiran-2-ylmethoxy group affect the electronic structure and reactivity of the quinoline core?

Methodological Answer:

The electron-withdrawing epoxide group increases quinoline’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. DFT calculations (Gaussian 09) reveal reduced electron density at the quinoline C-2 and C-4 positions. Experimental validation includes:

- UV-Vis Spectroscopy: Red shifts in absorption spectra indicate extended conjugation.

- Cyclic Voltammetry: Oxidation potentials shift by 0.2–0.3 V due to the epoxide’s inductive effect .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H NMR confirms epoxide integration (2H) and quinoline aromaticity. ¹³C NMR identifies carbonyl (δ 165–170 ppm) and epoxide carbons (δ 45–50 ppm).

- FT-IR: Peaks at 1250 cm⁻¹ (C-O-C epoxide) and 3050 cm⁻¹ (C-H quinoline).

- Mass Spectrometry (HRMS): Exact mass calculation (C₁₃H₁₁NO₂: 213.0790 Da) confirms molecular ion [M+H]⁺ .

Q. Advanced: How should researchers resolve contradictions between XRD and NMR data in structural determination?

Methodological Answer:

- Cross-Validation: Use SHELXL (for XRD refinement ) and NOESY/ROESY (for NMR spatial correlations) to assess conformational flexibility.

- Dynamic NMR: Analyze temperature-dependent spectra to detect epoxide ring-opening equilibria.

- Theoretical Modeling: Compare DFT-optimized structures with experimental XRD/NMR data .

Q. Basic: What storage conditions ensure stability for this compound?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control: Use desiccants (silica gel) to avoid epoxide hydrolysis.

- Inert Atmosphere: Argon or nitrogen headspace in sealed containers .

Q. Advanced: How can metal-organic frameworks (MOFs) enhance the synthesis of quinoline derivatives?

Methodological Answer:

MOFs like [Zr-UiO-66-PDC-SO3H]FeCl4 act as acid catalysts, improving regioselectivity in quinoline functionalization. Advantages include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Pyrano[3,2-c]quinolinones (e.g., 5-Methyl-2H-pyrano[3,2-c]quinolin-2-one (13a))

- Structure: Features a fused pyranone ring at the 3,2-c position of quinoline.

- Synthesis: Cyclization of amino acids (e.g., 5a) with acetic anhydride/triethylamine .

- Key Differences: The pyranone ring introduces rigidity and hydrogen-bonding capacity, unlike the flexible epoxide-methoxy group in 5-(Oxiran-2-ylmethoxy)quinoline. Substituents like methoxy (e.g., 13b) enhance solubility but reduce reactivity compared to the epoxide .

5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline

- Structure : A triazole-linked methoxy group at the 8-position and chlorine at the 5-position.

- Synthesis : Copper-catalyzed azide-alkyne cycloaddition .

4-Aminoquinoline Derivatives (e.g., Chloroquine)

- Structure : Piperazine or oxazine substituents at the 4-position.

- Activity : Antimalarial action relies on basic side chains for lysosomal accumulation.

- Key Differences: Substitution at the 5-position (as in this compound) is less common in antimalarials, which prefer 4- or 7-positions for optimal activity .

Physicochemical and Reactivity Comparisons

| Compound | Substituent Position | Key Functional Group | Reactivity | Calculated PSA (Ų) | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | 5 | Epoxide | High (nucleophilic opening) | 34.65 | ~2.1 |

| 5-Chloro-8-triazolylquinoline | 5, 8 | Triazole | Moderate (π-π interactions) | ~70 | ~3.5 |

| 7-Chloro-4-aminoquinoline | 4, 7 | Piperazine | Low (basic interactions) | ~50 | ~3.8 |

| 5-Methyl-pyranoquinolinone | 5 | Pyranone | Low (hydrogen bonding) | ~55 | ~1.8 |

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-(oxiran-2-ylmethoxy)quinoline |

InChI |

InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2 |

InChI Key |

MMRYHBTWIHLITG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.